N,N'-di(1,3,4-thiadiazol-2-yl)benzene-1,3-dicarboxamide
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Overview
Description
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE typically involves the reaction of isophthalic acid derivatives with 1,3,4-thiadiazole-2-amine under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the amide bond . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS) and causing cell cycle arrest.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE can be compared with other 1,3,4-thiadiazole derivatives:
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Similar antimicrobial properties but different structural features.
1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one: Exhibits potent anticancer activity but with a different mechanism of action.
5-Phenyl-1,3,4-thiadiazol-2-ylamino derivatives: Known for their antifungal activity.
Properties
Molecular Formula |
C12H8N6O2S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-N,3-N-bis(1,3,4-thiadiazol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H8N6O2S2/c19-9(15-11-17-13-5-21-11)7-2-1-3-8(4-7)10(20)16-12-18-14-6-22-12/h1-6H,(H,15,17,19)(H,16,18,20) |
InChI Key |
DNCSHICRWBPCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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